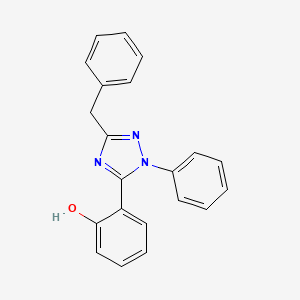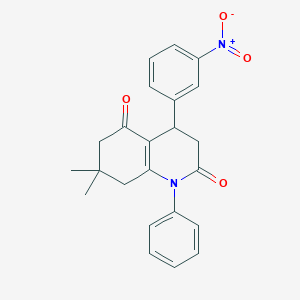![molecular formula C23H19N3O2 B4922121 N-(3-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B4922121.png)
N-(3-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}phenyl)acetamide, commonly known as MPAPA, is a synthetic compound that has gained attention in the scientific community for its potential as a therapeutic agent. MPAPA belongs to the class of phthalazinone derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The exact mechanism of action of MPAPA is not fully understood. However, it has been suggested that MPAPA may exert its pharmacological effects through the inhibition of oxidative stress and inflammation. MPAPA has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
MPAPA has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. MPAPA has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, MPAPA has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One advantage of using MPAPA in lab experiments is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for the treatment of neurological diseases. MPAPA also has low toxicity and is well-tolerated in animal models. However, one limitation of using MPAPA in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of MPAPA. One potential direction is the development of MPAPA-based drug delivery systems for the treatment of neurological diseases. Another direction is the investigation of MPAPA's potential as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of MPAPA and its potential applications in scientific research.
合成法
The synthesis of MPAPA involves the reaction of 4-methylphenylhydrazine with phthalic anhydride to form 4-(4-methylphenyl)-1-phthalazinone. This intermediate is then reacted with 3-hydroxyacetophenone to form MPAPA. The synthesis of MPAPA has been optimized to increase yields and purity for use in scientific research.
科学的研究の応用
MPAPA has been studied for its potential use in various scientific research applications. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. MPAPA has also been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.
特性
IUPAC Name |
N-[3-[4-(4-methylphenyl)phthalazin-1-yl]oxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-15-10-12-17(13-11-15)22-20-8-3-4-9-21(20)23(26-25-22)28-19-7-5-6-18(14-19)24-16(2)27/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHLTTAKNCOQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC(=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-1-[(2E)-3-phenyl-2-propen-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4922046.png)



![3-methyl-1-[2-(3-nitrophenyl)-2-oxoethyl]-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B4922069.png)
![1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide](/img/structure/B4922073.png)

![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B4922079.png)

![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4922107.png)
![4-[2-(3-chloro-4,5-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4922112.png)
![N-(4-bromophenyl)-2-[(4-bromophenyl)amino]-4-[(4-bromophenyl)imino]-3-chloro-2-butenamide](/img/structure/B4922126.png)

![2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B4922142.png)